molecular formula C21H22N6O B2971057 N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-86-1

N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2971057
CAS No.: 946320-86-1
M. Wt: 374.448
InChI Key: AFEUUDCBTCENEQ-UHFFFAOYSA-N
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Description

N⁶-(2-Methoxyethyl)-N⁴-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-methoxyethyl group at the N⁶ position and a 4-methylphenyl substituent at the N⁴ position. This scaffold is part of a broader class of heterocyclic compounds explored for their kinase inhibitory and receptor antagonist properties.

Properties

IUPAC Name

6-N-(2-methoxyethyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-15-8-10-16(11-9-15)24-19-18-14-23-27(17-6-4-3-5-7-17)20(18)26-21(25-19)22-12-13-28-2/h3-11,14H,12-13H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUUDCBTCENEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex pyrazolo[3,4-d]pyrimidine framework, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}

This structure includes functional groups that may enhance its interaction with biological targets.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of specific kinases involved in cell signaling pathways. Notably, this compound has shown promise as an inhibitor of casein kinase 1 (CK1), an enzyme implicated in various cancers and central nervous system disorders .

Inhibition of CK1

Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 with varying degrees of potency. For instance, related compounds have been reported with IC50 values in the nanomolar range . The inhibition of CK1 can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound in vitro and in vivo. The compound has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) models.

Cell Line IC50 Value (µM) Mechanism
MCF-77.60Induces apoptosis, inhibits migration
A5495.00Cell cycle arrest leading to DNA fragmentation

These results indicate that the compound not only inhibits cell proliferation but also triggers apoptotic pathways .

Selectivity and Target Engagement

The selectivity profile of this compound has been explored through molecular docking studies. These studies suggest that the compound binds effectively to both EGFR and VGFR2 receptors, indicating its potential as a dual inhibitor .

Case Study 1: MCF-7 Model

In a controlled study involving MCF-7 breast cancer cells treated with this compound:

  • Findings : The compound significantly reduced cell viability and induced apoptosis.
  • : The results support its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: A549 Model

In another study using A549 lung cancer cells:

  • Findings : Treatment led to G0/G1 phase cell cycle arrest.
  • : This suggests that the compound may prevent tumor growth by halting cell division.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenyl substituent at N⁴ provides moderate steric hindrance, contrasting with electron-withdrawing chlorine in or bulky 3,4-dimethylphenyl in .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences from analogues include:

  • Solubility : Derivatives with polar groups (e.g., methoxyethyl) are expected to exhibit higher aqueous solubility than lipophilic variants. For example, the chloro-substituted analogue in has a solubility of 0.5 µg/mL at pH 7.4, whereas methoxy-containing compounds (e.g., ) may surpass this due to enhanced polarity.
  • Melting Points : Methoxy-substituted pyrazolo[3,4-d]pyrimidines (e.g., 199–245°C in ) suggest moderate crystallinity, influenced by hydrogen bonding from amine groups.

Reported Yields :

  • A structurally complex analogue in was synthesized in 46.5% yield.
  • Microwave-assisted methods in achieved yields up to 65% for methoxy-substituted derivatives.
  • The target compound’s synthesis would likely follow similar protocols, with yields dependent on the reactivity of 2-methoxyethyl and 4-methylphenyl reagents.

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